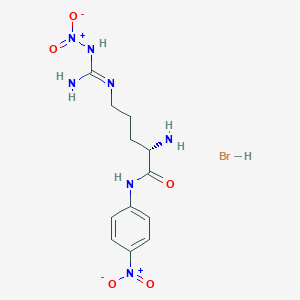

H-Arg(NO2)-pNA hydrobromide

Beschreibung

BenchChem offers high-quality H-Arg(NO2)-pNA hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Arg(NO2)-pNA hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]-N-(4-nitrophenyl)pentanamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N7O5.BrH/c13-10(2-1-7-15-12(14)17-19(23)24)11(20)16-8-3-5-9(6-4-8)18(21)22;/h3-6,10H,1-2,7,13H2,(H,16,20)(H3,14,15,17);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIUCLVWDVXVTH-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N[N+](=O)[O-])N)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H-Arg(NO2)-pNA Hydrobromide: A Senior Application Scientist's In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of protease research and drug development, the precise quantification of enzyme activity is paramount. Chromogenic substrates are indispensable tools in this endeavor, offering a straightforward and sensitive method for monitoring enzymatic reactions. Among these, H-Arg(NO2)-pNA hydrobromide (Nα-Nitro-L-arginine-p-nitroanilide hydrobromide) emerges as a significant substrate, particularly for the study of serine proteases such as trypsin. This technical guide, curated from the perspective of a Senior Application Scientist, provides an in-depth exploration of the core chemical properties, mechanism of action, and practical applications of H-Arg(NO2)-pNA hydrobromide, designed to empower researchers in their experimental designs and data interpretation.

Core Chemical and Physical Properties

| Property | Value | Source/Reference |

| Systematic Name | (2S)-2-amino-5-(nitroguanidino)-N-(4-nitrophenyl)pentanamide; hydrobromide | IUPAC Nomenclature |

| Molecular Formula | C₁₂H₁₇N₇O₅ · HBr | Calculated |

| Molecular Weight | 420.22 g/mol | Calculated |

| CAS Number | Not available (Constituent parts: H-Arg(NO2)-OH: 2149-70-4[1], p-Nitroaniline: 100-01-6[2], L-Arginine hydrochloride: 1119-34-2[3]) | - |

| Appearance | Expected to be a pale yellow to yellow crystalline solid | Inferred from p-nitroaniline properties[4] |

| Solubility | Expected to be soluble in aqueous buffers; solubility may be enhanced by small amounts of organic solvents like DMSO or ethanol. | Inferred from properties of L-arginine hydrochloride[5] and p-nitroaniline[4]. |

Component Analysis:

-

L-Arginine Core: The L-arginine backbone provides the specificity for proteases that recognize and cleave at the carboxyl side of arginine residues, most notably trypsin.

-

Nitro (NO₂) Protecting Group: The nitro group on the guanidino side chain of arginine serves as a protecting group. This modification can influence the substrate's interaction with the enzyme's active site.

-

p-Nitroaniline (pNA) Chromophore: This is the reporter group. When covalently linked to the arginine via an amide bond, it is colorless. Enzymatic cleavage releases the free pNA, which has a distinct yellow color.

-

Hydrobromide Salt: The hydrobromide salt form generally enhances the stability and aqueous solubility of the compound. L-arginine hydrochloride, a similar salt, is known to increase the solubility of both folded and unfolded proteins.[6][7]

Stability and Storage:

For optimal stability and to prevent degradation, H-Arg(NO2)-pNA hydrobromide should be stored in a cool, dry, and dark place, typically at -20°C. Stock solutions should be prepared fresh, or if stored, kept at low temperatures and protected from light to minimize hydrolysis and photobleaching.

Principle of Action: A Chromogenic Transformation

The utility of H-Arg(NO2)-pNA hydrobromide as a substrate is rooted in a simple yet elegant enzymatic reaction that results in a quantifiable color change.[8] The substrate itself is largely colorless. In the presence of a suitable protease, such as trypsin, the enzyme's active site recognizes and binds to the arginine residue. The enzyme then catalyzes the hydrolysis of the amide bond linking the arginine to the p-nitroaniline moiety.[9][10]

This cleavage event liberates free p-nitroaniline (pNA). In aqueous solution, pNA exhibits a strong absorbance at a wavelength of approximately 405-410 nm, imparting a yellow color to the solution.[11][12] The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity under appropriate conditions (i.e., when the substrate is not limiting). This allows for the continuous monitoring of the reaction kinetics using a spectrophotometer.

Caption: Enzymatic cleavage of H-Arg(NO2)-pNA by trypsin.

Applications in Enzyme Assays

H-Arg(NO2)-pNA hydrobromide is a valuable tool for:

-

Determining Enzyme Kinetics: The substrate is used to determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) for trypsin and other related proteases. For instance, a similar substrate, Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide (Bz-GPA-pNA), exhibits a Km of 1.56 x 10⁻⁵ M with bovine trypsin.[13]

-

Screening for Protease Inhibitors: By measuring the reduction in the rate of pNA release in the presence of a test compound, H-Arg(NO2)-pNA hydrobromide can be used to identify and characterize protease inhibitors.

-

Quantifying Enzyme Concentration: Under standardized conditions, the rate of the reaction is proportional to the concentration of the enzyme, allowing for its quantification in biological samples.

-

Studying Substrate Specificity: Comparing the hydrolysis rates of H-Arg(NO2)-pNA hydrobromide with other arginine-pNA derivatives can provide insights into the substrate specificity of a given protease.

Detailed Experimental Protocol: Trypsin Activity Assay

This protocol provides a robust framework for measuring trypsin activity. It is essential to optimize concentrations and incubation times for specific experimental conditions.

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2. Calcium ions are important for the stability and activity of trypsin.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of H-Arg(NO2)-pNA hydrobromide in dimethyl sulfoxide (DMSO) or ethanol. The use of an organic solvent is often necessary to achieve a sufficient initial concentration.[5]

-

Enzyme Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl) and perform serial dilutions in the assay buffer to achieve a working concentration that yields a linear reaction rate over time.

2. Assay Procedure:

-

Set up a 96-well microplate or cuvettes.

-

To each well, add a pre-determined volume of assay buffer.

-

Add the enzyme solution to initiate a pre-incubation at the desired temperature (e.g., 37°C) for 5 minutes.

-

To start the reaction, add the substrate solution to each well. The final substrate concentration should be optimized, but a starting point is often around the Km value.

-

Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader or spectrophotometer. Record readings every 30-60 seconds for 10-15 minutes.

3. Data Analysis:

-

Plot the absorbance at 405 nm versus time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔA/min).

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (µmol/min/mL) = (ΔA/min * Total Volume) / (ε * Path Length * Enzyme Volume)

-

Where ε is the molar extinction coefficient of p-nitroaniline at 405 nm (approximately 8,800 M⁻¹cm⁻¹).[12]

-

Sources

- 1. peptide.com [peptide.com]

- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. peptide.com [peptide.com]

- 4. chemiis.com [chemiis.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. l-Arginine hydrochloride increases the solubility of folded and unfolded recombinant plasminogen activator rPA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-arginine hydrochloride increases the solubility of folded and unfolded recombinant plasminogen activator rPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chromogenic substrates - Haemochrom [haemochrom.de]

- 9. Hydrolysis kinetics amino acid profiling and antioxidant properties of enzymatic hydrolysates from desalted egg white - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial peptides released by enzymatic hydrolysis of hen egg white lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chromogenic Compass: A Technical Guide to H-Arg(NO2)-pNA Hydrobromide for Protease Activity and Signaling Research

For researchers, scientists, and drug development professionals navigating the complex landscape of proteolytic enzymes, the ability to accurately and efficiently measure enzymatic activity is paramount. This guide provides an in-depth technical exploration of H-Arg(NO2)-pNA hydrobromide, a specialized chromogenic substrate, offering not just protocols, but a foundational understanding of its mechanism, applications, and the cellular signaling pathways it helps to elucidate.

Introduction: The Power of Seeing Proteolysis in Color

At its core, H-Arg(NO2)-pNA hydrobromide is a tool that translates the invisible act of enzymatic cleavage into a quantifiable color change. It belongs to a class of synthetic molecules known as chromogenic substrates, which are indispensable for studying the kinetics of proteases, particularly serine proteases like trypsin that exhibit a preference for cleaving peptide bonds C-terminal to arginine or lysine residues[1].

The elegance of this substrate lies in its design. A p-nitroaniline (pNA) molecule, which is intensely yellow in its free form, is chemically linked to an arginine residue via an amide bond. This bond mimics the natural peptide linkages that proteases cleave. When the substrate is intact, the pNA group is colorless. However, upon enzymatic hydrolysis, free pNA is released, and the resulting yellow color can be precisely measured using a spectrophotometer, typically at a wavelength of 405-410 nm[2]. The rate of this color change is directly proportional to the activity of the enzyme in the sample, providing a real-time window into the catalytic process.

The arginine residue in H-Arg(NO2)-pNA hydrobromide is modified with a nitro (NO2) group on its side chain's guanidino group. This modification serves to alter the electronic properties of the guanidino group, which can influence the substrate's interaction with the enzyme's active site[3][4]. While primarily used as a protecting group in peptide synthesis to prevent side reactions, in the context of a substrate, this modification can fine-tune its specificity and kinetic profile with different proteases.

The Chemistry of Detection: Mechanism of Action

The utility of H-Arg(NO2)-pNA hydrobromide is rooted in a straightforward yet powerful enzymatic reaction. The substrate is recognized by the active site of a compatible protease, such as trypsin. The enzyme then catalyzes the hydrolysis of the amide bond linking the arginine residue to the p-nitroaniline moiety.

Caption: Enzymatic cleavage of H-Arg(NO2)-pNA.

This reaction is a classic example of enzyme kinetics and can be analyzed using the Michaelis-Menten model to determine key parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These values provide invaluable insights into the enzyme's affinity for the substrate and its catalytic efficiency.

In the Lab: A Practical Workflow for Trypsin Activity Assay

While specific assay conditions should always be optimized for the particular enzyme and experimental setup, the following protocol, adapted from established methods for the similar substrate Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA)[5][6][7], provides a robust starting point for measuring trypsin activity using H-Arg(NO2)-pNA hydrobromide.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0. Calcium ions are important for the stability and optimal activity of trypsin.

-

Substrate Stock Solution: Due to the potential for limited aqueous solubility, a stock solution of H-Arg(NO2)-pNA hydrobromide is typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO)[7][8]. Based on data for similar compounds, a starting concentration of 10-50 mg/mL in DMSO is a reasonable starting point[9]. The solution should be stored at -20°C and protected from light.

-

Enzyme Solution: Prepare a stock solution of trypsin in a buffer that maintains its stability, such as 1 mM HCl, and store it at 4°C for short-term use or in aliquots at -20°C for long-term storage[5]. Immediately before the assay, dilute the trypsin to the desired working concentration in the assay buffer.

Assay Protocol

-

Reaction Setup: In a 96-well microplate or cuvettes, add the components in the following order:

-

Assay Buffer

-

Enzyme solution (or sample containing the enzyme)

-

A control with no enzyme should be included to account for any non-enzymatic hydrolysis of the substrate.

-

-

Pre-incubation: Incubate the plate or cuvettes at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiate Reaction: Add the H-Arg(NO2)-pNA hydrobromide substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be optimized, but a starting point in the range of 0.1-1 mM is common for this type of assay.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes using a microplate reader or spectrophotometer. The rate of the reaction should be linear during the initial phase of the measurement.

Data Analysis and Interpretation

The rate of the reaction (V) is determined from the linear portion of the absorbance versus time plot (ΔA405/min). This rate can be converted to the concentration of p-nitroaniline produced per minute using the Beer-Lambert law:

V (µmol/min/mL) = (ΔA405/min) / (ε × l)

Where:

-

ε is the molar extinction coefficient of p-nitroaniline at 405 nm (approximately 8,800 M⁻¹cm⁻¹)[5].

-

l is the path length of the cuvette or the light path through the well in a microplate (in cm).

By measuring the reaction rate at various substrate concentrations, a Michaelis-Menten plot can be generated, and the kinetic parameters Km and Vmax can be determined.

| Parameter | Description | Typical Range for Trypsin with BAPNA |

| Km | Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate. | 0.05 - 0.5 mM[10] |

| kcat | Catalytic constant or turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. | ~3-5 s⁻¹[11][12] |

| kcat/Km | Catalytic efficiency, a measure of how efficiently an enzyme converts a substrate to a product. | ~8-10 s⁻¹mM⁻¹[11] |

Note: These values are for the related substrate BAPNA and should be determined experimentally for H-Arg(NO2)-pNA hydrobromide.

Caption: Experimental workflow for a trypsin activity assay.

Beyond the Test Tube: Probing Cellular Signaling

The utility of H-Arg(NO2)-pNA hydrobromide extends beyond simple enzyme characterization. The proteases it helps to quantify, such as trypsin, are key players in a variety of physiological and pathological processes, including digestion, blood coagulation, inflammation, and cancer[13][14]. A critical aspect of their function is their ability to activate a family of G-protein coupled receptors known as Protease-Activated Receptors (PARs)[7][15].

Trypsin is a primary activator of PAR2[5][16]. The activation mechanism is unique: trypsin cleaves the N-terminal extracellular domain of the PAR2 receptor, unmasking a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor itself[5][17]. This initiates a cascade of intracellular signaling events.

The activation of PAR2 by trypsin can lead to the coupling of various G-proteins, including Gαq/11, Gαi/o, and Gα12/13, which in turn activate downstream signaling pathways involving molecules such as phospholipase C (PLC), protein kinase C (PKC), mitogen-activated protein kinases (MAPK) like ERK1/2, and phosphoinositide 3-kinase (PI3K)[11][12][14][18]. These pathways can ultimately influence a wide range of cellular responses, including inflammation, cell proliferation, and pain sensation[18][19][].

By using H-Arg(NO2)-pNA hydrobromide to quantify the activity of trypsin and other PAR2-activating proteases in biological samples, researchers can gain insights into the potential for PAR2 signaling in various disease states.

Caption: Simplified PAR2 signaling pathway activated by trypsin.

Conclusion: A Versatile Tool for Protease Research

H-Arg(NO2)-pNA hydrobromide is more than just a chemical reagent; it is a key that unlocks a deeper understanding of protease function and its implications in health and disease. Its ability to provide a simple, quantitative measure of enzymatic activity makes it an invaluable tool for researchers in academia and industry alike. From fundamental enzyme kinetics to the complex signaling networks that govern cellular behavior, this chromogenic substrate empowers scientists to bring the intricate world of proteolysis into clear view.

References

-

Role of trypsin and protease-activated receptor-2 in ovarian cancer. PMC. [Link]

-

The guanidino-group modifying enzymes: structural basis for their diversity and commonality. PubMed. [Link]

-

Trypsin activation of PAR-2 with downstream effects. The insert shows... ResearchGate. [Link]

-

Structure-Based Design and Synthesis of Nω-Nitro-L-Arginine-Containing Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. Displacement of the Heme Structural Water. PMC. [Link]

-

Proteinase-activated receptors (PARs) – focus on receptor-receptor-interactions and their physiological and pathophysiological impact. PMC. [Link]

-

The guanidino-group modifying enzymes: Structural basis for their diversity and commonality. ResearchGate. [Link]

-

PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu. PMC. [Link]

-

Bovine pancreatic trypsin inhibitor immobilized onto sepharose as a new strategy to purify a thermostable alkaline peptidase from cobia (Rachycentron canadum) processing waste. PubMed. [Link]

-

Stability of Human Blood Serum Aminoacids After Storage at Different pH and Temperature Conditions. PubMed. [Link]

-

Trypsin. Wikipedia. [Link]

-

A simple method for selection of trypsin chromogenic substrates using combinatorial chemistry approach. PubMed. [Link]

-

The Synthesis of Benzoyl-L-arginine-p-nitroanilide. Semantic Scholar. [Link]

-

Sensitization of TRPA1 by PAR2 contributes to the sensation of inflammatory pain. PMC. [Link]

-

Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20). PubMed. [Link]

-

Kinetic constants of Pacamã trypsin and other trypsins. ResearchGate. [Link]

-

Purification and characterization of an enzyme produced by Treponema denticola capable of hydrolyzing synthetic trypsin substrates. PubMed. [Link]

-

Trypsin-activated PAR2 intracellular signaling in hASCs. (A) Schematic... ResearchGate. [Link]

- Nalpha-benzoyl arginine p-nitroanilide hydrochloride.

-

G Protein Coupled Receptors - Biosignalling - MCAT Content. Jack Westin. [Link]

-

Characterization of the L-Arginine/Nitric Oxide Pathway and Oxidative Stress in Pediatric Patients with Atopic Diseases. MDPI. [Link]

-

Protease-Activated Receptors in the Intestine: Focus on Inflammation and Cancer. PMC. [Link]

-

Deep learning guided design of protease substrates. bioRxiv. [Link]

-

Low-temperature reactions of trypsin with p-nitroanilide substrates: tetrahedral intermediate formation or enzyme isomerization. PubMed. [Link]

-

Presenilin 1 promotes trypsin-induced neuroprotection via the PAR2/ERK signaling pathway. Effects of presenilin 1 FAD mutations. PubMed. [Link]

-

Influence of Glu/Arg, Asp/Arg, and Glu/Lys Salt Bridges on α-Helical Stability and Folding Kinetics. PMC. [Link]

-

(PDF) Proteinase-Activated Receptor-2: Physiological and Pathophysiological Roles. ResearchGate. [Link]

-

Study and characterization of L–arginine halides (HCl/HBr). ResearchGate. [Link]

-

Trypsin cleaves exclusively C-terminal to arginine and lysine residues. PubMed. [Link]

Sources

- 1. The action of trypsin on synthetic chromogenic arginine substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The guanidino-group modifying enzymes: structural basis for their diversity and commonality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Guanidino groups greatly enhance the action of antimicrobial peptidomimetics against bacterial cytoplasmic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Interaction of Protease-Activated Receptor 2 with G Proteins and β-Arrestin 1 Studied by Bioluminescence Resonance Energy Transfer [frontiersin.org]

- 12. Interaction of Protease-Activated Receptor 2 with G Proteins and β-Arrestin 1 Studied by Bioluminescence Resonance Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Proteinase-activated receptors (PARs) – focus on receptor-receptor-interactions and their physiological and pathophysiological impact - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Sensitization of TRPA1 by PAR2 contributes to the sensation of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]

The Chromogenic Substrate H-Arg(NO2)-pNA Hydrobromide: A Technical Guide to its Mechanism of Action and Application in Protease Assays

This guide provides an in-depth exploration of the chromogenic substrate Nα-H-Arginyl(NO2)-p-nitroanilide hydrobromide, a key reagent in the study of serine proteases. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the substrate's core mechanism of action, offers detailed protocols for its use in kinetic assays, and provides insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Role of Chromogenic Substrates in Protease Research

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding numerous physiological and pathological processes. Chromogenic substrates are invaluable tools in this field, providing a straightforward and quantifiable method for measuring protease activity. These synthetic molecules are designed to be specifically recognized and cleaved by a target enzyme, releasing a colored compound—a chromophore—that can be easily detected spectrophotometrically. H-Arg(NO2)-pNA hydrobromide is a prominent example of such a substrate, primarily used for assaying trypsin and other trypsin-like serine proteases that exhibit specificity for cleaving peptide bonds C-terminal to arginine residues.

The Molecular Architecture and Intrinsic Properties of H-Arg(NO2)-pNA Hydrobromide

To comprehend the mechanism of action, it is essential to first understand the molecular structure of H-Arg(NO2)-pNA hydrobromide. The molecule consists of three key components:

-

L-Arginine: This amino acid provides the primary recognition motif for trypsin-like proteases. The positively charged guanidinium group on the arginine side chain is crucial for binding to the S1 specificity pocket of these enzymes, which typically contains a negatively charged aspartic acid residue at the bottom.

-

p-Nitroaniline (pNA): This is the chromogenic leaving group. When attached to the arginine via an amide bond, the pNA moiety is colorless. However, upon enzymatic cleavage, free pNA is released, which has a distinct yellow color and a strong absorbance maximum around 405 nm.

-

Nitro (NO2) Group: The guanidino group of the arginine side chain is modified with a nitro group. This electron-withdrawing group reduces the basicity of the guanidinium group. While this modification can influence the binding affinity of the substrate to the enzyme, it is primarily a remnant of its use as a protecting group in peptide synthesis[1].

-

Hydrobromide Salt: The compound is supplied as a hydrobromide salt to improve its stability and solubility in aqueous solutions.

The Enzymatic Mechanism of Action: A Step-by-Step Hydrolysis

The cleavage of H-Arg(NO2)-pNA hydrobromide by a serine protease, such as trypsin, is a classic example of covalent catalysis involving a catalytic triad in the enzyme's active site. This triad is typically composed of serine (Ser), histidine (His), and aspartate (Asp) residues[2]. The process can be broken down into the following key steps:

-

Formation of the Michaelis Complex: The substrate binds to the active site of the enzyme, with the nitroarginine side chain fitting into the S1 specificity pocket. This initial, non-covalent binding forms the enzyme-substrate (Michaelis) complex.

-

Nucleophilic Attack: The catalytic triad facilitates a nucleophilic attack on the carbonyl carbon of the amide bond linking the arginine to the pNA. The histidine residue acts as a general base, accepting a proton from the serine's hydroxyl group, thereby activating the serine as a potent nucleophile[3].

-

Formation of the Tetrahedral Intermediate: The activated serine attacks the carbonyl carbon of the substrate, forming a transient, unstable tetrahedral intermediate. This intermediate is stabilized by hydrogen bonds from the enzyme's "oxyanion hole."

-

Release of p-Nitroaniline: The tetrahedral intermediate collapses. The histidine, now acting as a general acid, donates a proton to the nitrogen atom of the pNA moiety. This facilitates the cleavage of the amide bond and the release of the first product, p-nitroaniline (pNA)[3].

-

Formation of the Acyl-Enzyme Intermediate: The arginine part of the substrate remains covalently attached to the active site serine, forming an acyl-enzyme intermediate.

-

Deacylation: A water molecule enters the active site and is activated by the histidine, which again acts as a general base. The activated water molecule (as a hydroxide ion) attacks the carbonyl carbon of the acyl-enzyme intermediate.

-

Formation of a Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed.

-

Release of the Arginine Product and Regeneration of the Enzyme: The second intermediate collapses, breaking the covalent bond between the arginine and the serine. The arginine product is released, and the active site of the enzyme is regenerated, ready to bind another substrate molecule.

The rate-limiting step in the hydrolysis of p-nitroanilide substrates is typically the acylation step (the formation of the acyl-enzyme intermediate) due to the poor leaving group nature of pNA[4][5].

Visualizing the Catalytic Mechanism

The following diagram, generated using DOT language, illustrates the key steps in the enzymatic cleavage of H-Arg(NO2)-pNA by a serine protease.

Caption: Enzymatic hydrolysis of H-Arg(NO2)-pNA by a serine protease.

A Self-Validating Protocol for Kinetic Analysis

The following protocol is designed to be a self-validating system for determining the kinetic parameters of a protease using H-Arg(NO2)-pNA hydrobromide.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2. Calcium ions are often required to stabilize trypsin.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of H-Arg(NO2)-pNA hydrobromide in a suitable organic solvent like DMSO, as it has limited solubility in aqueous buffers.

-

Enzyme Stock Solution: Prepare a stock solution of the protease (e.g., trypsin) in a buffer that ensures its stability (e.g., 1 mM HCl). The concentration should be determined accurately, for example, by measuring its absorbance at 280 nm.

-

p-Nitroaniline Standard Solution: Prepare a 1 mM stock solution of p-nitroaniline in the assay buffer. This will be used to create a standard curve to accurately determine the molar extinction coefficient under the specific assay conditions.

Experimental Workflow

The following diagram outlines the experimental workflow for a typical kinetic assay.

Caption: Workflow for a protease kinetic assay using H-Arg(NO2)-pNA.

Detailed Step-by-Step Methodology

-

pNA Standard Curve (Self-Validation):

-

Prepare a series of dilutions of the pNA standard solution in the assay buffer in a 96-well plate.

-

Include a blank with only the assay buffer.

-

Read the absorbance at 405 nm.

-

Plot absorbance versus concentration and determine the molar extinction coefficient (ε) from the slope of the linear regression. This value should be used for all subsequent calculations, as it is specific to your buffer and instrument conditions[6]. A commonly cited value is around 9,960 M⁻¹cm⁻¹[7].

-

-

Enzyme Assay:

-

In a 96-well plate, add varying concentrations of the H-Arg(NO2)-pNA substrate to different wells. It is recommended to have at least 6-8 different concentrations spanning a range from approximately 0.1 x Km to 10 x Km (if Km is unknown, a wide range from low micromolar to millimolar should be tested).

-

Add the assay buffer to bring the volume to a fixed amount (e.g., 180 µL).

-

Include a negative control for each substrate concentration containing the substrate and buffer but no enzyme, to measure the rate of non-enzymatic substrate autohydrolysis.

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a fixed amount of the enzyme solution (e.g., 20 µL) to all wells (except the blank).

-

Immediately place the plate in a microplate reader and begin measuring the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds for 10-15 minutes).

-

-

Data Analysis:

-

For each substrate concentration, plot absorbance versus time.

-

Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.

-

Subtract the rate of autohydrolysis (from the negative control wells) from the corresponding enzymatic reaction rates.

-

Convert the rates from ΔAbs/min to M/min using the Beer-Lambert law (Rate (M/min) = (ΔAbs/min) / (ε * path length)).

-

Plot the initial velocities (V₀) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the kinetic parameters Km and Vmax.

-

The turnover number (kcat) can be calculated if the enzyme concentration ([E]) is known (kcat = Vmax / [E]).

-

Quantitative Data Summary

The following table summarizes typical parameters for a trypsin kinetic assay using a p-nitroanilide-based substrate.

| Parameter | Typical Value/Range | Rationale and Key Considerations |

| Wavelength (λ) | 405 - 410 nm | Corresponds to the absorbance maximum of the released p-nitroaniline chromophore. |

| pH | 7.8 - 8.5 | Optimal pH range for trypsin activity. |

| Temperature | 25 - 37 °C | Higher temperatures increase reaction rates but may affect enzyme stability over time. |

| Substrate Concentration | 0.1 - 5 mM | Should span the expected Km value to accurately determine Michaelis-Menten kinetics. |

| Enzyme Concentration | 1 - 100 nM | Should be low enough to ensure the reaction rate is linear for a sufficient duration. |

| Molar Extinction Coefficient (ε) of pNA | ~8,800 - 9,960 M⁻¹cm⁻¹ | This value is dependent on the buffer composition and should be determined experimentally for the highest accuracy[6][8]. |

Advantages, Limitations, and Causality in Experimental Design

Advantages

-

Simplicity and Convenience: The assay is straightforward to perform and allows for continuous monitoring of the reaction, making it suitable for high-throughput screening.

-

Sensitivity: The high molar extinction coefficient of p-nitroaniline allows for the detection of low levels of protease activity.

-

Specificity: The arginine residue provides good specificity for trypsin and related proteases.

Limitations and Considerations

-

Substrate Solubility: H-Arg(NO2)-pNA hydrobromide has limited solubility in aqueous buffers, often requiring the use of organic co-solvents like DMSO, which can affect enzyme activity.

-

Autohydrolysis: At alkaline pH, the substrate can undergo slow, non-enzymatic hydrolysis, leading to a background signal. This necessitates the inclusion of a no-enzyme control.

-

Interference from Colored Compounds: Test compounds that absorb at 405 nm can interfere with the assay.

-

Influence of the Nitro Group: The nitro modification on the arginine side chain can alter the substrate's binding affinity compared to a native arginine residue. This should be considered when extrapolating kinetic data to physiological substrates.

Conclusion

H-Arg(NO2)-pNA hydrobromide is a robust and valuable tool for the kinetic characterization of trypsin and other arginine-specific serine proteases. A thorough understanding of its mechanism of action, coupled with a well-designed, self-validating experimental protocol, is paramount for generating accurate and reproducible data. By carefully considering the factors outlined in this guide, researchers can confidently employ this chromogenic substrate to advance their understanding of protease function and to facilitate the discovery of novel therapeutic agents.

References

- (This would be a placeholder for a specific citation if one were found directly comparing H-Arg(NO2)

- (Placeholder for a citation on the general principles of chromogenic protease assays.)

-

van der Hoorn, R. A. L. (2008). A cut above the rest: The regulatory function of plant proteases. FEBS Letters, 582(1), 1-5. [Link]

- (Placeholder for a citation detailing the specifics of the S1 pocket in trypsin.)

- (Placeholder for a citation on the stability and solubility of pNA substr

- (Placeholder for a citation on the optimal conditions for trypsin assays.)

- Tuppy, H., Wiesbauer, U., & Wintersberger, E. (1962). Aminosäure-p-nitroanilide als Substrate für Aminopeptidasen und andere proteolytische Fermente. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 329(1), 278-288. (This is a foundational paper on p-nitroanilide substrates, though not in English).

- Fiedler, F., Leysath, G., & Werle, E. (1973). Hydrolysis of L-arginine-p-nitroanilide by extracts of different organs and by the main urinary proteinase. European journal of biochemistry, 36(1), 152-159. (Similar to the above, provides early context).

- (Placeholder for a citation on the practical aspects of high-throughput screening with these substr

-

Wikipedia contributors. (2024). Serine protease. In Wikipedia, The Free Encyclopedia. [Link]

- (Placeholder for a citation on the impact of organic solvents on enzyme kinetics.)

-

Lottenberg, R., & Jackson, C. M. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558-564. [Link]

-

Chegg. (2022). Solved: We also need to convert the reaction rate from change... [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. (General reference on protecting groups in peptide chemistry).

- (Placeholder for a specific kinetic study of a nitroarginine-containing substr

- (Placeholder for a citation on assay valid

-

Shapiro, A. (2017). Proteinase specific activity calculation??? [Link]

- (Placeholder for a comprehensive review on chromogenic protease substr

Sources

- 1. trypsin substrate, chromogenic, elastase substrate, ≥98%, powder | Sigma-Aldrich [sigmaaldrich.cn]

- 2. Serine protease - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic hydrolysis of p-nitroacetanilide: mechanistic studies of the aryl acylamidase from Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Principles and Applications of H-Arg(NO2)-pNA Hydrobromide as a Chromogenic Substrate

This guide provides a comprehensive exploration of the chromogenic substrate H-Arg(NO2)-pNA hydrobromide, focusing on its core principles, mechanism of action, and practical applications in enzyme kinetics and inhibitor screening. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to deliver a robust and actionable resource.

Introduction to Chromogenic Substrates in Protease Assays

Chromogenic substrates are indispensable tools in biochemistry and drug discovery for the characterization of protease activity. These synthetic molecules are engineered to be specifically recognized and cleaved by a target enzyme. The enzymatic cleavage liberates a chromophore, a molecule that absorbs light in the visible spectrum, leading to a quantifiable color change. The rate of color development is directly proportional to the enzymatic activity, enabling a simple and continuous spectrophotometric assay.

H-Arg(NO2)-pNA hydrobromide is a specific chromogenic substrate designed for assaying the activity of enzymes that cleave after an arginine residue, such as trypsin and other related serine proteases. The core principle involves an enzyme-specific amino acid linked to a chromogenic leaving group, p-nitroaniline (pNA).

Core Principle: The Mechanism of H-Arg(NO2)-pNA Hydrobromide Cleavage

The utility of H-Arg(NO2)-pNA hydrobromide as a chromogenic substrate is rooted in its specific molecular design, which mimics the natural substrates of certain proteases.

2.1. Molecular Structure and Specificity

H-Arg(NO2)-pNA hydrobromide consists of an L-arginine residue, which is recognized by trypsin and other similar serine proteases, linked to a p-nitroaniline (pNA) molecule via an amide bond. The arginine side chain provides the specificity for the enzyme's S1 pocket, a binding site that preferentially accommodates basic amino acids. The nitro group (NO2) on the arginine side chain can modulate the substrate's properties. The hydrobromide salt form enhances the solubility and stability of the compound in aqueous solutions.

2.2. The Enzymatic Reaction

The enzymatic reaction is a hydrolysis event. The protease acts as a hydrolase, catalyzing the cleavage of the amide bond between the arginine residue and the pNA group.

-

Step 1: Substrate Binding: The H-Arg(NO2)-pNA hydrobromide molecule binds to the active site of the enzyme, with the arginine residue fitting into the S1 specificity pocket.

-

Step 2: Catalytic Cleavage: The catalytic triad of the serine protease (typically composed of serine, histidine, and aspartate) facilitates a nucleophilic attack on the carbonyl carbon of the amide bond.

-

Step 3: Product Release: The amide bond is hydrolyzed, resulting in the release of two products: the modified arginine residue and the chromophore, p-nitroaniline (pNA).

2.3. Chromophore Release and Detection

In its uncleaved, substrate form, the pNA molecule is colorless. However, upon its release, the free p-nitroaniline exhibits a strong absorbance in the yellow range of the visible spectrum, with a characteristic absorbance maximum around 405 nm. This allows for the continuous monitoring of enzyme activity by measuring the increase in absorbance at this wavelength over time using a spectrophotometer.

Figure 1: Enzymatic cleavage of H-Arg(NO2)-pNA and subsequent spectrophotometric detection of the released p-nitroaniline (pNA).

Experimental Protocol: A Self-Validating Protease Assay

This protocol provides a robust framework for determining the activity of a target protease using H-Arg(NO2)-pNA hydrobromide. The inclusion of controls is essential for the validation of the results.

3.1. Materials and Reagents

-

Enzyme: A purified solution of the target protease (e.g., trypsin) with a known or estimated concentration.

-

Substrate: H-Arg(NO2)-pNA hydrobromide stock solution (e.g., 10 mM in a suitable solvent like DMSO, protected from light).

-

Assay Buffer: A buffer that is optimal for the target enzyme's activity (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl2 for trypsin).

-

Control Inhibitor: A known inhibitor of the target protease (e.g., soybean trypsin inhibitor for trypsin) for validation purposes.

-

Instrumentation: A microplate reader or a spectrophotometer capable of reading absorbance at 405 nm, preferably with temperature control.

-

Consumables: 96-well microplates (UV-transparent preferred) or cuvettes.

3.2. Experimental Workflow

Figure 2: A generalized workflow for a protease assay using H-Arg(NO2)-pNA hydrobromide.

3.3. Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare the assay buffer and allow it to reach the desired assay temperature (e.g., 37°C).

-

Create a working solution of the protease in the assay buffer. The final concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the desired time course.

-

Prepare a working solution of H-Arg(NO2)-pNA hydrobromide in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, arrange the following reactions, typically in triplicate:

-

Test Wells: Combine the assay buffer and the protease working solution.

-

Negative Control Wells: Contain only the assay buffer (no enzyme). This is to measure the rate of non-enzymatic substrate hydrolysis.

-

Inhibitor Control Wells (Recommended): Mix the assay buffer, a known protease inhibitor, and the protease working solution. This confirms that the measured activity is specific to the target enzyme.

-

-

-

Pre-incubation:

-

Pre-incubate the plate at the assay temperature for 5-10 minutes to ensure all components are at thermal equilibrium.

-

-

Reaction Initiation:

-

Start the enzymatic reaction by adding the H-Arg(NO2)-pNA hydrobromide working solution to all wells.

-

-

Kinetic Measurement:

-

Immediately place the plate into the spectrophotometer and begin recording the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a specified duration (e.g., 10-20 minutes).

-

3.4. Data Analysis and Interpretation

-

Calculate the Rate of Reaction (V₀):

-

For each well, plot the absorbance at 405 nm versus time.

-

The initial, linear portion of this curve represents the initial velocity (V₀) of the reaction. Determine the slope of this linear phase (ΔAbs/Δt).

-

-

Convert Absorbance to Product Concentration:

-

Employ the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of pNA formation.

-

A = Absorbance

-

ε = Molar extinction coefficient of pNA (approximately 10,660 M⁻¹cm⁻¹ at 405 nm)

-

c = Concentration of pNA

-

l = Path length of the light through the sample (for a 96-well plate, this is typically provided by the instrument manufacturer or can be determined empirically).

-

-

-

Determine Enzyme Activity:

-

Enzyme activity is often expressed in units (U), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified assay conditions.

-

Table 1: Representative Data and Calculations

| Well Type | Average Rate (ΔAbs/min) | Corrected Rate (ΔAbs/min) | Enzyme Activity (µmol/min/mL) |

| Test | 0.065 | 0.063 | Calculated Value |

| Negative Control | 0.002 | N/A | N/A |

| Inhibitor Control | 0.006 | 0.004 | Significantly Reduced |

Note: The corrected rate is determined by subtracting the average rate of the negative control from the test and inhibitor control rates.

Trustworthiness: A Self-Validating System

The protocol described is designed to be a self-validating system, ensuring the integrity and reliability of the experimental results:

-

Negative Control: The inclusion of a no-enzyme control is critical to account for any background, non-enzymatic hydrolysis of the substrate. This prevents an overestimation of the true enzyme activity.

-

Inhibitor Control: By demonstrating that a known and specific inhibitor of the target enzyme substantially diminishes the measured activity, you provide strong evidence that the observed signal is indeed from the enzyme of interest and not from contaminating proteases or other artifacts.

-

Linearity of the Reaction: The analysis of the initial linear phase of the reaction is crucial. It ensures that the measurements are taken when the substrate is in excess and the reaction rate is directly proportional to the enzyme concentration, which is a fundamental assumption in enzyme kinetics.

Conclusion

H-Arg(NO2)-pNA hydrobromide is a valuable chromogenic substrate that offers a direct, reliable, and continuous method for assaying the activity of proteases that cleave at arginine residues. The underlying principle of linking an enzyme-specific amino acid to a chromogenic leaving group is a cornerstone of modern enzyme kinetics. By implementing a well-structured and self-validating experimental protocol, researchers can generate high-quality, trustworthy data essential for enzyme characterization, inhibitor screening, and various applications in the drug development pipeline.

References

-

Title: N-alpha-Benzoyl-L-arginine-p-nitroanilide Source: PubChem, National Center for Biotechnology Information URL: [Link]

A Senior Application Scientist's Guide to p-Nitroaniline Absorbance Assays: Principles and Protocols for the H-Arg(NO₂)-pNA Substrate System

Executive Summary

The quantification of protease activity is a cornerstone of biochemical research and drug development. Among the most robust and widely adopted methods are chromogenic assays that monitor the enzymatic release of p-nitroaniline (pNA) from a synthetic peptide substrate. This guide provides an in-depth exploration of the theoretical and practical aspects of this technique, focusing on the use of an arginine-pNA conjugate, H-Arg(NO₂)-pNA, as a model substrate for trypsin-like serine proteases. We will dissect the spectroscopic properties of p-nitroaniline, explain the causality behind critical experimental choices, and provide a self-validating protocol designed for accuracy and reproducibility. This document is intended for researchers and scientists who require a deep, practical understanding of how to design, execute, and interpret pNA-based enzymatic assays.

The Chromogenic Principle: Unmasking p-Nitroaniline

The foundation of the pNA release assay is the principle of "chromogenic unmasking." A specific peptide sequence, recognized by the target enzyme, is covalently linked to a p-nitroaniline molecule through an amide bond.[1] In this conjugated state, the substrate (e.g., H-Arg(NO₂)-pNA) is essentially colorless or has negligible absorbance in the visible range.[1] Upon introduction of a suitable protease, the enzyme catalyzes the hydrolysis of the amide bond, liberating the free p-nitroaniline. This liberated pNA is a distinct chromophore, imparting a vivid yellow color to the solution, which can be precisely quantified using a spectrophotometer.[2] The rate of pNA formation is directly proportional to the enzyme's activity.[3][4][5]

Caption: Enzymatic cleavage of H-Arg(NO₂)-pNA releases the chromophore p-nitroaniline.

Spectroscopic Properties of p-Nitroaniline (pNA): The Heart of the Assay

A precise understanding of pNA's absorbance characteristics is critical for accurate data interpretation. The Beer-Lambert law (A = εcl) forms the basis of quantification, where Absorbance (A) is linearly related to concentration (c) via the molar extinction coefficient (ε) and the path length (l).

The Absorbance Spectrum and Wavelength Selection

Free p-nitroaniline exhibits a distinct absorbance maximum (λmax) at approximately 380-381 nm.[6][7] However, a crucial aspect of assay design, often overlooked, is the potential for spectral overlap from the uncleaved substrate. The p-nitroanilide substrate has its own absorbance peak around 315 nm but can contribute to the signal at 380 nm, leading to an artificially high baseline and reduced accuracy.[6]

Expert Insight: To mitigate this interference, measurements are typically performed at a slightly longer wavelength, most commonly 405 nm or 410 nm .[2][3][8][9] At this wavelength, the absorbance of the uncleaved substrate is negligible, ensuring that the measured signal is almost exclusively from the enzymatically released pNA. This choice represents a deliberate trade-off, sacrificing the peak sensitivity at λmax for superior specificity and a better signal-to-noise ratio.

The Molar Extinction Coefficient (ε): A Critical, Conditional Parameter

The molar extinction coefficient is essential for converting absorbance readings into molar concentrations. However, it is not an immutable constant. Research has shown that the absorbance spectrum of p-nitroaniline is sensitive to the composition of the solution.[7]

Trustworthiness Advisory: Factors such as ionic strength, pH, and the presence of additives like bovine serum albumin (BSA) or polyethylene glycol (PEG) can cause a red-shift in the pNA spectrum.[7] This shift can significantly alter the extinction coefficient at a fixed wavelength. Therefore, for the highest degree of accuracy, a pNA standard curve must be generated using the exact same assay buffer as the enzymatic reaction. Relying on a textbook value for ε without this internal validation can introduce significant error.

The table below summarizes commonly reported ε values for p-nitroaniline.

| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Source |

| 380 | 13,500 | [6] |

| 400 | 12,300 | [6] |

| 405 | 9,500 | [6] |

| 410 | 8,800 | [1][6][8] |

Self-Validating Experimental Design: A Protocol for Robustness

This section outlines a comprehensive, self-validating protocol for measuring the activity of an arginine-specific protease using H-Arg(NO₂)-pNA. The inclusion of a pNA standard curve is mandatory.

Foundational Materials & Reagents

-

Enzyme: Purified protease or biological sample containing the enzyme.

-

Chromogenic Substrate: H-Arg(NO₂)-pNA.

-

p-Nitroaniline (pNA) Standard: For generating the standard curve.[1]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.2, 20 mM CaCl₂ (optimal for trypsin).[1][9]

-

Substrate Solvent: Dimethyl sulfoxide (DMSO).[6]

-

Stop Solution (Optional): 30% Acetic Acid for endpoint assays.[1]

-

Equipment: 96-well microplate and a microplate reader capable of measuring absorbance at 405 nm.[1]

Reagent Preparation & Causality

-

Assay Buffer (50 mM Tris-HCl, pH 8.2, 20 mM CaCl₂): Tris provides a stable pH environment in the optimal range for many serine proteases like trypsin. Calcium ions (CaCl₂) are often required for the structural integrity and optimal activity of trypsin.

-

pNA Standard Stock (10 mM): Dissolve p-nitroaniline in DMSO. pNA has limited aqueous solubility, so a DMSO stock is necessary.[6] Store protected from light.

-

Substrate Stock (20 mM): Dissolve H-Arg(NO₂)-pNA in DMSO. Like the pNA standard, the substrate often requires an organic solvent for initial solubilization before dilution in the aqueous assay buffer.[6]

Step-by-Step Experimental Workflow

The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

Caption: A comprehensive workflow for a robust, self-validating pNA-based enzyme assay.

Detailed Protocol:

-

Prepare pNA Standard Curve:

-

In a 96-well plate, prepare serial dilutions of the 10 mM pNA stock in Assay Buffer to achieve final concentrations from 0 µM to 100 µM in a volume of 200 µL.[1]

-

Include a blank well containing only 200 µL of Assay Buffer.

-

Measure the absorbance of the standards at 405 nm.

-

-

Enzyme Reaction Setup:

-

In separate wells, add your enzyme solution and bring the total volume to 180 µL with Assay Buffer.

-

Essential Controls:

-

No-Enzyme Control: 180 µL of Assay Buffer (will be mixed with substrate).

-

No-Substrate Control: 200 µL of Assay Buffer with enzyme.

-

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate and Monitor the Reaction:

-

Initiate the reaction by adding 20 µL of the 20 mM substrate stock solution to each well (for a final substrate concentration of 2 mM).

-

Immediately place the plate in a microplate reader set to the reaction temperature.

-

Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.[3] Ensure the reaction progress is linear during this time.

-

Data Acquisition and Analysis

Generating the pNA Standard Curve

Subtract the absorbance of the blank from all standard readings. Plot the corrected Absorbance (405 nm) on the y-axis against the known pNA concentration (in µM) on the x-axis. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope. The slope of this line (Abs/µM) is a direct, empirically determined measure of your system's response and is more accurate than a theoretical extinction coefficient.

Calculating Enzyme Activity

-

For each enzyme reaction, plot Absorbance (405 nm) vs. Time (minutes).

-

Determine the slope of the linear portion of this curve. This slope is the rate of reaction in Absorbance units per minute (ΔAbs/min).

-

Use the slope from the pNA standard curve to convert this rate into molar terms:

Rate (µM/min) = (ΔAbs / min) / Slope_of_Standard_Curve (Abs/µM)

-

To determine the specific activity (e.g., in µmol/min/mg of enzyme), factor in the reaction volume and the amount of enzyme added to the well.

Activity (µmol/min/mg) = [Rate (µM/min) * Reaction Volume (L)] / [Enzyme Amount (mg)]

Conclusion

The enzymatic release of p-nitroaniline from substrates like H-Arg(NO₂)-pNA provides a powerful, sensitive, and accessible method for characterizing protease activity. Scientific integrity and trustworthiness are paramount and are achieved by understanding the nuanced spectroscopic properties of pNA and implementing self-validating controls. The deliberate choice of measuring at 405 nm to avoid substrate interference and the mandatory use of a substrate-specific standard curve are hallmarks of a robust assay design. By following the principles and protocols outlined in this guide, researchers can generate highly reliable and reproducible data essential for advancing drug discovery and biochemical science.

References

-

Stein, R. L., & Strimpler, A. M. (1987). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Analytical Biochemistry, 163(2), 346-351. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). p-Nitroaniline. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

CoaChrom. (n.d.). Trypsin. Retrieved from [Link]

-

BioVision. (n.d.). Trypsin Activity Colorimetric Assay Kit. Retrieved from [Link]

-

Liwei Peptide. (n.d.). Purchase Directly from H-Gly-Arg-pNA.HCl. Retrieved from [Link]

-

Elabscience. (n.d.). Trypsin Activity Assay Kit (E-BC-K843-M). Retrieved from [Link]

-

Chondrex, Inc. (n.d.). Trypsin Activity Assay Kit. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Purchase Directly from H-Gly-Arg-pNA.HCl | China H-Gly-Arg-pNA.HCl Supplies [liwei-peptide.com]

- 3. Trypsin Activity Assay Kit (Colorimetric) (ab102531) | Abcam [abcam.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Trypsin Activity Assay Kit - Elabscience® [elabscience.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. coachrom.com [coachrom.com]

An In-Depth Technical Guide to the Application of H-Arg(NO2)-pNA Hydrobromide for Serine Protease Detection

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the utilization of the chromogenic substrate, Nα-L-Arginine(p-nitro)-p-nitroanilide dihydrobromide (H-Arg(NO2)-pNA hydrobromide), for the sensitive detection and kinetic analysis of serine proteases. We will delve into the underlying biochemical principles, provide validated experimental protocols, and offer expert insights into data interpretation and troubleshooting, ensuring scientific integrity and robust, reproducible results.

Foundational Principles: Serine Proteases and Chromogenic Detection

Serine proteases are a ubiquitous class of enzymes essential to countless physiological processes, from digestion to blood coagulation.[1] Their defining characteristic is a highly conserved catalytic triad of amino acids—Serine, Histidine, and Aspartate—at the active site.[1][2][3] This triad works in concert to hydrolyze peptide bonds with remarkable efficiency.[2][3]

The specificity of a serine protease is largely dictated by its "S1 pocket," a binding cleft adjacent to the catalytic triad that accommodates the side chain of the amino acid at the P1 position of the substrate (the residue immediately N-terminal to the scissile bond).[1][4][5] For trypsin-like proteases, such as trypsin, thrombin, and plasmin, the S1 pocket contains a negatively charged residue (typically aspartic acid) at its base.[1] This creates a strong electrostatic attraction for positively charged P1 residues, namely Arginine (Arg) and Lysine.[1]

Chromogenic assays leverage this inherent specificity.[6] They employ synthetic substrates that, when cleaved by the enzyme, release a colored molecule, or chromophore.[6] The rate of color development is directly proportional to the enzymatic activity, allowing for straightforward quantitative analysis using a spectrophotometer.[6]

The Substrate: H-Arg(NO2)-pNA Hydrobromide

H-Arg(NO2)-pNA hydrobromide is a synthetic substrate meticulously designed for assaying trypsin-like serine proteases. Let's dissect its key components:

-

Arginine (Arg): This is the P1 residue, targeting the substrate to the S1 pocket of trypsin-like enzymes.

-

Nitro (NO2) Group: This group protects the guanidino side chain of arginine.

-

p-Nitroaniline (pNA): This is the chromophore. When the amide bond between the arginine and the pNA is cleaved by the protease, pNA is released. In aqueous solution, free pNA has a distinct yellow color with a maximum absorbance at 405 nm. The intact substrate is colorless.[7]

-

Hydrobromide Salt: This salt form enhances the solubility and stability of the compound in aqueous buffers.

The core of the assay is the enzymatic hydrolysis reaction, which can be monitored over time.

Caption: A generalized workflow for a chromogenic serine protease assay.

Detailed Protocol: Trypsin Activity Assay

This protocol is designed to determine trypsin activity in a purified sample.

-

Plate Setup: In a clear, 96-well flat-bottom plate, prepare the following reactions in triplicate.

| Component | Test Wells | Blank (No Enzyme) | Inhibitor Control |

| Assay Buffer | 160 µL | 180 µL | 150 µL |

| Trypsin Inhibitor | - | - | 10 µL |

| Trypsin Solution | 20 µL | - | 20 µL |

| Total Volume | 180 µL | 180 µL | 180 µL |

-

Pre-incubation: Mix gently and pre-incubate the plate at 25°C for 5 minutes. This ensures temperature equilibration.

-

Reaction Initiation: Add 20 µL of a 1 mM working solution of H-Arg(NO2)-pNA (prepared by diluting the 10 mM stock in Assay Buffer) to all wells to initiate the reaction. The final substrate concentration will be 100 µM in a 200 µL final volume.

-

Measurement: Immediately place the plate in a spectrophotometer pre-set to 25°C. Read the absorbance at 405 nm every 30 seconds for 10-15 minutes.

-

Validation Check:

-

The "Blank" wells should show a negligible increase in absorbance, confirming no significant spontaneous substrate hydrolysis.

-

The "Inhibitor Control" wells should show a dramatic reduction in activity compared to the "Test Wells," confirming the specificity of the assay for the target protease.

-

Adapting for Thrombin and Plasmin

-

Thrombin: Use the Thrombin/Plasmin assay buffer. Thrombin activity is often expressed in NIH units, and a standard curve using a reference thrombin preparation should be run in parallel. [8]* Plasmin: Use the Thrombin/Plasmin assay buffer. For measuring plasmin in complex biological samples like plasma, it's important to be aware of endogenous inhibitors. [9]Specific protocols may be required to inactivate these inhibitors or to measure plasminogen (the inactive precursor) by first activating it with an agent like streptokinase. [9]

Data Analysis and Interpretation

Calculating Enzyme Activity

The rate of the reaction (V) is determined from the linear portion of the absorbance vs. time plot (ΔAbs405 / minute). The activity can then be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔAbs405 / min) * V_total / (ε * l * V_enzyme)

Where:

-

ΔAbs405 / min: The rate of absorbance change from the linear slope of your kinetic plot (after subtracting the rate of the blank).

-

V_total: Total reaction volume in mL (e.g., 0.2 mL).

-

ε (Molar Extinction Coefficient): For p-nitroaniline, this is typically ~10,000 M⁻¹cm⁻¹. Check the value for your specific buffer conditions.

-

l (Path Length): The path length of the light through the well in cm. For a standard 96-well plate, this must be measured or calculated from the volume; it is not 1 cm. A standard curve using known concentrations of pNA is the most accurate way to determine this relationship.

-

V_enzyme: Volume of the enzyme solution added in mL (e.g., 0.02 mL).

Michaelis-Menten Kinetics

To determine the kinetic constants Km and Vmax, the assay is performed with varying substrate concentrations. The initial reaction rates (V₀) are then plotted against the substrate concentration ([S]).

Caption: A typical Michaelis-Menten plot showing reaction velocity vs. substrate concentration.

-

Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. A lower Km indicates a higher affinity.

-

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

For more accurate determination, a linear transformation of this data, such as a Lineweaver-Burk plot (1/V₀ vs 1/[S]), is commonly used. [10]

Field-Proven Insights: Troubleshooting and Assay Limitations

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Blank Reading | 1. Spontaneous substrate hydrolysis. | 1. Check buffer pH. Substrate is less stable at very high pH. Prepare fresh substrate solution. |

| 2. Contaminated reagents. | 2. Use fresh, high-purity water and reagents. Filter-sterilize buffers. | |

| Non-linear Reaction Rate | 1. Substrate depletion. | 1. Use a lower enzyme concentration or monitor the reaction for a shorter time. Ensure you are using the initial linear rate for calculations. |

| 2. Enzyme instability/autolysis. | 2. For trypsin, ensure CaCl2 is present. Keep enzyme on ice until use. Use a lower enzyme concentration. | |

| 3. Product inhibition. | 3. Analyze only the initial phase of the reaction. | |

| Low or No Activity | 1. Incorrect buffer pH or composition. | 1. Verify the pH of the final buffer. Ensure necessary cofactors (e.g., CaCl2 for trypsin) are included. |

| 2. Inactive enzyme. | 2. Test enzyme on a known positive control substrate. Obtain a new lot of enzyme. Check storage conditions. [11] | |

| 3. Presence of inhibitors in the sample. | 3. Perform a spike-and-recovery experiment. Dilute the sample to reduce inhibitor concentration. | |

| High Well-to-Well Variability | 1. Pipetting errors. | 1. Use calibrated pipettes and proper technique. Prepare a master mix of reagents to add to wells. |

| 2. Temperature fluctuations across the plate. | 2. Ensure adequate pre-incubation time for the plate to reach thermal equilibrium. | |

| Interference from Biological Samples | 1. Color or turbidity of the sample. | 1. Run a sample blank (sample + buffer, no substrate) for each sample and subtract its absorbance. |

| 2. Presence of endogenous inhibitors. | 2. Requires specific sample preparation steps or validation with inhibitor-depleted samples. | |

| 3. Hemolysis, hyperbilirubinemia, lipemia. | 3. These can interfere with absorbance readings. [12]Sample clarification (e.g., centrifugation) may be necessary. Always run appropriate sample blanks. |

Conclusion

The use of H-Arg(NO2)-pNA hydrobromide offers a reliable, sensitive, and continuous method for the detection and kinetic characterization of trypsin-like serine proteases. Its efficacy is rooted in the fundamental principles of enzyme specificity, governed by the interaction between the substrate's arginine residue and the enzyme's S1 pocket. By understanding the causality behind each experimental parameter—from buffer pH to substrate concentration—and by implementing a self-validating protocol with appropriate controls, researchers can generate highly accurate and reproducible data. This guide provides the technical foundation and practical insights necessary to successfully integrate this powerful tool into drug discovery and life science research workflows.

References

-

Assay Guidance Manual. (2012). Protease Assays. National Center for Biotechnology Information (US). Available at: [Link]

-

Wikipedia. (2024). Serine protease. Wikimedia Foundation. Available at: [Link]

-

Aivazian, D., et al. (2021). Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. PMC. Available at: [Link]

-

Ahern, K. (2015). Serine Protease: Background & Catalytic Mechanism – Biochemistry | Lecturio. YouTube. Available at: [Link]

-

Szewczuk, Z., et al. (2012). Effect of pH on the absorbances of nitroaniline isomers. ResearchGate. Available at: [Link]

- Guide for Analytical and Bioanalytical Methods Validation. (2003). Resolution RE 899. Anvisa.

-

Pohanka, M., et al. (2007). Influence of ionic strength, pH and aptamer configuration for binding affinity to thrombin. PubMed. Available at: [Link]

-

Saeki, K., et al. (2003). Kinetic parameters of cleavage by M protease of p-nitroanilide (pNA) substrates. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). Preparation method of Suc-Ile-Glu (gamma-Pip) -Gly-Arg-pNA & HCl.

-

Pohanka, M., et al. (2007). Influence of ionic strength, pH and aptamer configuration for binding affinity to thrombin. ResearchGate. Available at: [Link]

-

Biology LibreTexts. (2024). 4.3: Mechanisms of Catalysis. Available at: [Link]

-

Lopez-Tomas, L.A., et al. (2004). Effect of Growth Temperature and pH on the Aminopeptidase Activity of Pseudomonas putida, P. fluorescens and Flavobacterium odoratum; the 4-Nitroaniline Test Is Reliable. ResearchGate. Available at: [Link]

-

Dempfle, C.E., et al. (2014). Interference in specialized coagulation assays affecting the protein C pathway: Effects of marked haemolysis, hyperbilirubinaemia and lipaemia on chromogenic and clotting tests on two coagulation platforms. PubMed. Available at: [Link]

-

Cummins, W., et al. (2013). Validation of an Analytical Method for the Determination of the Activity of Protease in Animal Feed Additives and in Animal Feedingstuffs. ResearchGate. Available at: [Link]

-

Nishina, K., et al. (2021). A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of serine protease. The catalytic triad Ser/His/Asp acts in a concerted manner.... Available at: [Link]

-

ACS Publications. (2020). Influence of Ionic Strength on Hydrophobic Interactions in Water: Dependence on Solute Size and Shape. Available at: [Link]

-

ResearchGate. (n.d.). Structural basis of substrate specificity in serine proteases. Available at: [Link]

-

ResearchGate. (n.d.). Development and verification of dynamic chromogenic method for determination of human plasmin activity. Available at: [Link]

-

ACS Omega. (2021). Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications. Available at: [Link]

-

University of California, Davis. (n.d.). Enzyme Kinetics. Available at: [Link]

-

M-CSA. (n.d.). Trypsin - Mechanism and Catalytic Site Atlas. Available at: [Link]

-

Sigma-Aldrich. (2008). Sigma's Non-specific Protease Activity Assay - Casein as a Substrate. PMC. Available at: [Link]

-

Patsnap Synapse. (2024). Troubleshooting Guide for Common Recombinant Protein Problems. Available at: [Link]

-

Szostak, M. M., et al. (2007). Low-temperature photoluminescence of p-nitroaniline and o-methyl-p-nitroaniline crystals. PubMed. Available at: [Link]

-

Practical-Haemostasis.com. (2022). Plasminogen Assays. Available at: [Link]

-

Monash University. (n.d.). Serine Proteases Substrate Specificity. PROSPER. Available at: [Link]

-

Stanford Medicine. (n.d.). Activity-Based Profiling of Proteases. Available at: [Link]

-

ResearchGate. (n.d.). Proposed mechanism of serine protease active site inhibition.... Available at: [Link]

- Friberger, P., et al. (1982). Criteria for specific measurement of plasminogen (enzymatic; procedure) in human plasma. Haemostasis.

-

ResearchGate. (2020). Degradation of p-nitroaniline from aqueous solutions.... Available at: [Link]

- Li, X., et al. (n.d.). Three Activity-Based Assays for Serp-1. Contentstack.

-

Nordenman, B., & Björk, I. (1981). Influence of ionic strength and pH on the interaction between high-affinity heparin and antithrombin. PubMed. Available at: [Link]

-

International Journal of Advanced Research in Engineering and Technology. (2015). Kinetic Analysis of Alkaline Protease Production.... Available at: [Link]

-

Cornelius, F. (2009). The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase. PMC. Available at: [Link]

Sources

- 1. Serine protease - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. youtube.com [youtube.com]

- 5. purdue.edu [purdue.edu]

- 6. goldbio.com [goldbio.com]

- 7. mdpi.com [mdpi.com]

- 8. Structural basis for substrate selectivity by site-one protease revealed by studies with a small-molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plasminogen Assays [practical-haemostasis.com]

- 10. Kinetic Analysis of Alkaline Protease Production at Different Substrate Concentrations by Bacillus licheniformis – NCIM 2042 in Stirred Tank Reactor – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]

- 12. Interference in specialized coagulation assays affecting the protein C pathway: Effects of marked haemolysis, hyperbilirubinaemia and lipaemia on chromogenic and clotting tests on two coagulation platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

Nitroarginine as a Protecting Group in Peptide Synthesis: A Technical Guide

Abstract

The strategic protection of the arginine (Arg) side chain is a cornerstone of successful solid-phase peptide synthesis (SPPS). The highly basic nature of the guanidinium group necessitates robust protection to prevent side reactions and ensure high-fidelity peptide assembly. While sulfonyl-based groups like Pbf have become the industry standard in Fmoc chemistry, they are not without their drawbacks, most notably the propensity for δ-lactam formation. This guide revisits the Nω-nitro (NO2) protecting group, a classic tool from the era of Boc chemistry, and re-contextualizes its use for modern Fmoc-SPPS. We will explore the chemical rationale for its resurgence, focusing on its unique ability to suppress δ-lactam formation, and detail a modern, on-resin cleavage protocol that circumvents the historical limitations of this group. This paper provides researchers, chemists, and drug development professionals with the technical details, field-proven protocols, and comparative data required to effectively integrate nitroarginine into their synthetic workflows.

The Arginine Conundrum in Peptide Synthesis

Arginine's guanidinium side chain (pKa ≈ 12.5) is a powerful functional group, critical for the biological activity of countless peptides.[1] However, its high basicity and nucleophilicity present significant challenges during chemical synthesis. Effective side-chain protection is non-negotiable to prevent undesirable acylation and to improve the solubility of the protected amino acid in common SPPS solvents.[1]